3-(3-(Methylsulfonyl)phenyl)propan-1-amine
Description
3-(3-(Methylsulfonyl)phenyl)propan-1-amine is a secondary amine derivative characterized by a propan-1-amine chain attached to a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the meta (3-) position. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's polarity and influencing its solubility, pharmacokinetics, and receptor-binding interactions.
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQPVXERBHYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291618 | |
| Record name | 3-(Methylsulfonyl)benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-86-6 | |
| Record name | 3-(Methylsulfonyl)benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulfonyl)benzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylpropan-1-amine.
Sulfonylation: The brominated compound undergoes sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine. This reaction introduces the methylsulfonyl group to the phenyl ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield.
Chemical Reactions Analysis
Sulfonate Ester Formation
Reaction with Tosyl Chloride or Mesyl Chloride
3-(Methylsulfonyl)propan-1-ol derivatives (e.g., CAS 2058-49-3) undergo sulfonate ester formation when treated with tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a base like triethylamine (TEA) or pyridine.
Example Reaction:
3-(Methylsulfonyl)propan-1-ol → 3-(Methylsulfonyl)propyl tosylate
Conditions:
Reduction of Propenone Derivatives
Sodium borohydride (NaBH₄) in acetic acid reduces α,β-unsaturated ketones to secondary alcohols. For example, 1-phenyl-3-methylamino-1-propen-1-one is reduced to 3-methylamino-1-phenyl-1-propanol under these conditions .
Key Parameters:
-
Temperature: 1–15°C
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Workup: Extraction with ethyl acetate, evaporation
Mechanistic Insight:
The reaction proceeds via conjugate addition of hydride to the α,β-unsaturated carbonyl, followed by protonation.
Michael Addition with Acrylic Derivatives
Sulfur-containing quinoxaline derivatives (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) undergo Michael additions with acrylates, acrylamides, or acrylonitriles in the presence of TEA .
Example Reaction:
Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate + methyl acrylate → S-alkylated product
Conditions:
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Solvent: Ethyl acetate
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Catalyst: TEA
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Temperature: Room temperature
Amide Coupling Reactions
Sulfonylpropanoate esters react with amines or amino acid esters to form amides. For instance, azide intermediates derived from sulfonylpropanoates undergo Staudinger reactions with alkane amines .
General Protocol:
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Generate azide intermediate via hydrazide treatment.
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React with amine in ethyl acetate/TEA.
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Purify via recrystallization (petroleum ether/ethyl acetate).
Alkylation and Arylation
No direct data exists for the target compound, but analogous sulfonamides often participate in:
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N-Alkylation with alkyl halides.
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C–H Arylation via palladium catalysis.
Stability and Side Reactions
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Hydrolysis: Sulfonate esters are prone to hydrolysis under acidic/basic conditions.
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Oxidation: Thioether groups (if present) may oxidize to sulfones with H₂O₂ or Oxone®.
Scientific Research Applications
3-(3-(Methylsulfonyl)phenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-(3-(Methylsulfonyl)phenyl)propan-1-amine, emphasizing differences in substituents, physicochemical properties, and biological activity:
Key Comparisons
Substituent Effects on Polarity and Solubility :
- The methylsulfonyl group in the parent compound increases polarity and aqueous solubility compared to trifluoromethyl (-CF₃) or methylsulfanyl (-SCH₃) substituents .
- Trifluoromethyl analogs (e.g., Cinacalcet HCl) exhibit higher lipophilicity, enhancing bioavailability and CNS penetration .
Biological Activity :
- Dopamine D₂ Receptor Antagonism : The piperidine derivative (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391) shows enhanced receptor binding compared to the propan-1-amine backbone due to conformational rigidity .
- Calcimimetic Activity : Cinacalcet’s trifluoromethyl and naphthyl groups are critical for calcium-sensing receptor modulation .
Metabolic Stability :
- Methylsulfonyl derivatives are more resistant to oxidative metabolism than methylsulfanyl analogs, which can oxidize to sulfoxides or sulfones .
- Trifluoromethyl groups improve metabolic stability by reducing CYP450-mediated degradation .
Synthetic Routes :
- Reductive alkylation and nucleophilic substitution are common methods for propan-1-amine derivatives (e.g., 3-(3-(trifluoromethyl)phenyl)propan-1-amine) .
- Piperidine derivatives (e.g., PNU-96391) require additional cyclization steps .
Research Findings and Data
Physicochemical Properties
Biological Activity
3-(3-(Methylsulfonyl)phenyl)propan-1-amine, also known as a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 215.30 g/mol
This compound features a methylsulfonyl group, which is known to enhance its solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, suggesting that the methylsulfonyl group plays a crucial role in its antimicrobial efficacy.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. In vitro studies indicated that treatment with this compound led to significant cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with microbial growth and cancer progression.
- Receptor Binding : It is hypothesized that the compound binds to receptors that mediate apoptosis, enhancing the efficacy of existing chemotherapeutics.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to evaluate effectiveness against a panel of pathogens. Results indicated that this compound had a superior inhibition profile compared to traditional sulfonamides .
Study on Anticancer Effects
In another study focusing on anticancer properties, researchers administered varying doses of the compound to xenograft models of human tumors. The results showed dose-dependent tumor regression and significant reduction in tumor size after treatment with 50 mg/kg for two weeks. Histological analysis revealed increased apoptosis rates in treated tissues compared to controls .
Q & A
Basic: What are the established synthetic routes for 3-(3-(methylsulfonyl)phenyl)propan-1-amine, and what analytical methods validate its purity?
Answer:
The compound is typically synthesized via amide coupling reactions. For example, a derivative was prepared by reacting 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid with 3-(methylsulfonyl)propan-1-amine using HBTU (coupling agent), HOBt (activator), and DIPEA (base) in DMF . Key validation steps include:
- 1H/13C NMR : Confirms structural integrity by matching proton/carbon environments (e.g., methylsulfonyl groups appear as singlets near δ 3.0–3.5 ppm in 1H NMR) .
- HRMS : Validates molecular weight accuracy (e.g., m/z calculated vs. observed within ±2 ppm) .
- HPLC : Ensures ≥99% purity using reverse-phase columns (C18) with UV detection .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate waste in labeled containers for professional disposal, as sulfonyl groups may persist in the environment .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced: How does structural modification of the methylsulfonyl group impact the compound’s bioactivity in neurological studies?
Answer:
The methylsulfonyl group enhances electron-withdrawing effects, influencing receptor binding. For instance, a related compound (3(S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) showed efficacy in treating fatigue when combined with antidepressants, likely via serotonin/norepinephrine reuptake modulation . Modifications to the sulfonyl moiety (e.g., replacing with trifluoromethyl) reduced potency in analogous studies, highlighting its role in stabilizing ligand-receptor interactions .
Advanced: What methodologies resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Dose-Response Analysis : Compare EC50/IC50 values under standardized assays (e.g., in vitro kinase inhibition vs. in vivo behavioral models) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain species .
- Target Selectivity Profiling : Screen against related receptors (e.g., off-target effects on GSK-3β vs. other kinases) to isolate mechanism-specific outcomes .
Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
Answer:
- Scaffold Optimization : The phenylpropan-1-amine backbone serves as a template for introducing substituents. For example, adding pyridinyl or pyrazinyl groups to the amine enhances blood-brain barrier penetration in CNS-targeted agents .
- Pharmacophore Mapping : Molecular docking studies reveal that the methylsulfonyl group occupies hydrophobic pockets in enzyme active sites (e.g., chikungunya virus protease), guiding lead optimization .
Advanced: What advanced analytical techniques characterize its interaction with biomolecules?
Answer:
- NMR Titration : Monitors chemical shift changes in proteins (e.g., lysozyme) upon compound binding to identify interaction sites .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets like GPCRs .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
- Solubility : Moderate aqueous solubility (~1–5 mg/mL at pH 7.4) due to the polar methylsulfonyl group; enhances in DMSO or ethanol .
- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity suitable for CNS penetration .
- Stability : Stable at −20°C for >6 months; degrades at >40°C or under UV light, requiring amber vials for storage .
Advanced: How is computational modeling applied to predict its pharmacokinetic profile?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
